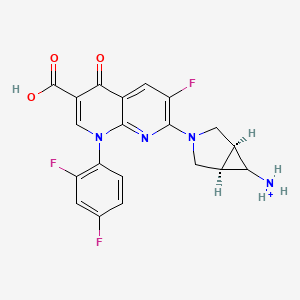

Trovafloxacin(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H16F3N4O3+ |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

[(1S,5R)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]azanium |

InChI |

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/p+1/t10-,11+,16? |

InChI Key |

WVPSKSLAZQPAKQ-SOSAQKQKSA-O |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |

Canonical SMILES |

C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Stereoselective Synthesis of the (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Moiety

Mechanistic Pathways to Chiral Intermediates

The industrial synthesis of the 3-azabicyclo[3.1.0]hexane ring system involves carefully designed mechanistic pathways to ensure the exclusive formation of the desired stereoisomer. rsc.orgresearchgate.netresearchgate.net A key strategy involves the creation of a 6α-nitro derivative, which serves as a crucial chiral intermediate. rsc.orgresearchgate.netresearchgate.net This intermediate, specifically the 6α-nitro-3-azabicyclo[3.1.0]hexane, is pivotal for subsequent steps in the synthesis. rsc.orgresearchgate.netresearchgate.net The stereochemistry of this intermediate dictates the final stereoconfiguration of the trovafloxacin (B114552) molecule.

One approach to constructing the 3-azabicyclo[3.1.0]hexane ring system is through an intramolecular tandem Michael-SN2 reaction, which offers a convergent one-pot procedure from readily available starting materials. researchgate.net Another method utilizes the 1,3-dipolar cycloaddition reaction of aldonitrones with N-benzyl maleimide. researchgate.net The use of bromonitromethane (B42901) has also been described in the synthesis of the (1α, 5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane ring system. researchgate.net

Role of Specific Protecting Groups and Catalysts in Stereocontrol

Protecting groups are instrumental in guiding the stereochemical outcome of the synthesis. nih.govwiley-vch.denih.gov In carbohydrate chemistry, for instance, participating neighboring protecting groups can shield one face of a molecule, leading to the exclusive formation of a "trans" glycosidic linkage. nih.gov Similar principles of stereocontrol are applied in the synthesis of complex molecules like trovafloxacin.

The choice of protecting groups for the nitrogen functionality within the azabicyclo[3.1.0]hexane ring is critical. rsc.org These groups not only prevent unwanted side reactions but also influence the stereoselectivity of subsequent transformations. rsc.org For example, the use of a trichloroacetyl group can chemoselectively protect a nitrogen atom due to its higher nucleophilicity compared to hydroxyl groups. wiley-vch.de

Catalysts also play a vital role. For instance, Lewis acids such as Yb(OTf)₃ or Mg(ClO₄)₂ have been shown to promote cyclization reactions and achieve excellent trans stereocontrol in the formation of cyclization products. researchgate.net In some cases, inexpensive amidine bases like N,N-diethylacetamidine have been utilized in the construction of the bicyclic hetero compound. researchgate.net

Coupling Reactions and Final Stage Synthesis of Trovafloxacin(1+) Zwitterion

The final stages of trovafloxacin synthesis involve the coupling of the pre-formed bicyclic amine with the naphthyridone core, followed by deprotection and conversion to the active zwitterionic form. rsc.org

Reaction of 7-Chloronaphthyridone Precursors with Aminobicyclo[3.1.0]hexane Derivatives

The key coupling reaction involves the nucleophilic substitution of a chlorine atom on a 7-chloronaphthyridone precursor by various protected derivatives of 6α-amino-3-azabicyclo[3.1.0]hexane. rsc.orgresearchgate.netresearchgate.net This reaction connects the two main fragments of the trovafloxacin molecule. The use of protected amino derivatives is essential to ensure the desired regioselectivity and to prevent side reactions. rsc.org The ethyl ester of trovafloxacin can also be synthesized through the coupling of the 7-chloronaphthyridone with an exo 6-nitro-3-azabicyclo[3.1.0]hexane compound. rsc.orgresearchgate.net

Formation of Trovafloxacin Mesylate and its Conversion to Zwitterionic Form

Following the coupling reaction, the protecting groups are removed. A common method for this deprotection is treatment with methanesulfonic acid, which results in the formation of trovafloxacin mesylate. rsc.orgresearchgate.netnih.gov Trovafloxacin mesylate is a salt formed from equimolar amounts of trovafloxacin and methanesulfonic acid. nih.gov The final step is the liberation of the trovafloxacin zwitterion from the mesylate salt, which is typically achieved by treatment with a base. rsc.orgresearchgate.net Alternatively, the zwitterion can be prepared directly from the tosylate salt of 6α-amino-3-azabicyclo[3.1.0]hexane and the naphthyridone-2-carboxylic acid. rsc.orgresearchgate.net

Synthesis of Structurally Related Analogues and Derivatives

The synthetic methodologies developed for trovafloxacin have been extended to create a variety of structurally related analogues and derivatives. mdpi.comnih.govacs.org These efforts aim to explore the structure-activity relationships and potentially develop compounds with improved properties. For example, C4α- and C4β-methyl-substituted analogues of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate have been synthesized, taking advantage of the facial selectivity of the bicyclo[3.1.0]hexane ring system to introduce the methyl group in a highly stereoselective manner. researcher.life The synthesis of various N-acylated ciprofloxacin (B1669076) derivatives has also been reported, demonstrating the versatility of modifying the core fluoroquinolone structure. acs.org

Strategies for Modifying Core Ring Systems

The synthesis of trovafloxacin and its analogs involves sophisticated chemical strategies, primarily focusing on the construction and modification of its characteristic 1,8-naphthyridone and 3-azabicyclo[3.1.0]hexane ring systems.

A key step in building the core ring structure involves the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, which forms a pyrazolidine (B1218672) intermediate. wikipedia.org Subsequent pyrolysis leads to the loss of nitrogen and the formation of the crucial cyclopropylpyrrolidine ring. wikipedia.org The stereochemistry of this ring fusion is thermodynamically controlled, resulting in the more stable cis configuration. wikipedia.org

The synthesis of the unusual (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system is a notable aspect of trovafloxacin's production. researchgate.netrsc.org The industrial synthesis prototype focuses on the exclusive formation of the exo or 6α-nitro derivative, which serves as a key intermediate. researchgate.netrsc.org This intermediate is then used to produce 6α-amino-3-azabicyclo[3.1.0]hexane and its protected derivatives. researchgate.netrsc.org These amino derivatives are subsequently coupled with a 7-chloronaphthyridone component to yield protected trovafloxacin compounds. researchgate.netrsc.org The final deprotection step, often using methanesulfonic acid, yields the trovafloxacin zwitterion. rsc.org

Modifications to the core quinolone and naphthyridone structures have been a primary strategy in the development of new fluoroquinolone agents. mdpi.com For trovafloxacin, the presence of a nitrogen atom at the 8-position technically classifies it as a naphthyridone. oup.com This distinction is significant, as studies have shown that for certain analogs, naphthyridones outperform their quinolone counterparts (with a carbon at the 8-position) in terms of pharmacokinetic properties like half-life and maximum concentration. oup.com

The versatility of the quinolone structure allows for a wide range of modifications. mdpi.com The introduction of a fluorine atom at the C-6 position and a basic amino heterocyclic group at the C-7 position were significant advancements in the late 1970s and 1980s, substantially increasing the antimicrobial potency of this class of compounds. mdpi.com Further modifications at various positions of the bicyclic system have led to a diverse array of fluoroquinolones with distinct biological activities. nih.gov

Exploration of Substituent Effects on Molecular Topology

The molecular topology of trovafloxacin and its analogs is significantly influenced by the nature and position of various substituents. These modifications can have a profound impact on the molecule's chemical properties and biological activity.

The C-7 Substituent: The 6-amino-3-azabicyclo[3.1.0]hexyl substituent at the C-7 position is a unique and critical feature of trovafloxacin. nih.govnih.gov Structure-activity relationship studies have demonstrated that this side chain is crucial for its activity. nih.gov For instance, replacing this complex bicyclic system with a simpler 3-aminopyrrolidinyl substituent, as seen in tosufloxacin, results in a marked loss of activity. nih.govasm.org

Further exploration of the C-7 substituent has revealed that even minor changes can lead to significant differences in activity. The addition of a methyl group (-CH3) at the C-2 position of the azabicyclohexane ring or on the amino group at the 6-position can lead to a four- to sixfold increase in activity against certain organisms. nih.govnih.gov Conversely, moving the amino group one atom further away from the azabicyclohexane ring leads to a decrease in activity. nih.govnih.gov

The N-1 Substituent: The N-1 substituent also plays a crucial role in defining the properties of trovafloxacin. The presence of a 2,4-difluorophenyl group at this position has been shown to provide superior activity against Gram-positive bacteria compared to a cyclopropyl (B3062369) group in analogs with certain side chains. oup.com However, for analogs with an amino group in the lower homologues, this improvement is less pronounced or absent. oup.com Replacing the 2,4-difluorophenyl group with a cyclopropyl group at the N-1 position of the 1,8-naphthyridone ring has been shown to increase activity twofold in some studies. nih.govnih.gov

Other Substituents:

C-5 Position: The addition of a methyl group at the C-5 position of the 1,8-naphthyridone ring has been associated with a four- to sixfold increase in activity in certain analog studies. nih.govnih.gov

C-8 Position: The presence of a nitrogen atom (naphthyridone) versus a carbon atom (quinolone) at the C-8 position significantly impacts pharmacokinetics. oup.com

C-3 Position: While the carboxylic acid group at the C-3 position is a common feature of fluoroquinolones, some studies suggest it may not be essential for certain biological activities. asm.org Modifications at this position, such as replacement with a hydroxamic acid group, have been explored. jst.go.jp

The following tables summarize the effects of various substituents on the properties of trovafloxacin and its analogs based on available research findings.

Molecular Mechanism of Action Studies

Inhibition of Bacterial DNA Gyrase (Type II Topoisomerase)

DNA gyrase is a vital enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. drugbank.comnih.govoup.com Trovafloxacin's inhibition of this enzyme is a key component of its antibacterial activity. nih.govoup.com

Molecular Interactions with GyrA and GyrB Subunits

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. oup.com Fluoroquinolones, including trovafloxacin (B114552), are understood to interact with both subunits. The binding often involves a water-metal ion bridge, a mechanism observed in other bacterial species. acs.org Specifically, interactions can occur between the C7 ring of the fluoroquinolone and amino acid residues on both GyrA and GyrB. acs.org Evidence suggests the existence of at least two distinct binding modes for fluoroquinolones with gyrase, indicating a complex interaction that can be influenced by substituents on the drug molecule. acs.orgoup.com

Formation and Stabilization of the Quinolone-DNA-Gyrase Cleavage Complex

The bactericidal action of quinolones stems from their ability to stabilize a transient intermediate in the topoisomerase reaction cycle known as the cleavage complex. oup.commdpi.com In this complex, the DNA is cleaved, and the 5' ends are covalently attached to the active site tyrosines of the GyrA subunits. oup.commdpi.com Trovafloxacin binds to this gyrase-DNA complex, preventing the resealing of the broken DNA strands. oup.comtoku-e.com This stabilized ternary complex of the drug, enzyme, and DNA effectively blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and subsequent cell death. oup.comrsc.orgasm.org

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria, with a primary role in the segregation of newly replicated chromosomes. drugbank.comnih.govtapermd.com Trovafloxacin's potent inhibition of this enzyme, particularly in Gram-positive bacteria, is a significant factor in its broad-spectrum activity. oup.comnih.gov

Molecular Interactions with ParC and ParE Subunits

Similar to DNA gyrase, topoisomerase IV is a tetramer, composed of two ParC and two ParE subunits. oup.com These subunits are homologous to GyrA and GyrB, respectively. oup.com Mutations in the parC and parE genes have been linked to reduced susceptibility to fluoroquinolones, indicating these subunits are direct targets. researchgate.netasm.org Studies on Streptococcus pneumoniae have shown that initial mutations leading to reduced trovafloxacin susceptibility often occur in the parC gene. researchgate.netnih.gov In Mycoplasma hominis, initial resistance mutations to trovafloxacin were found in the parE gene. nih.gov Research on Staphylococcus aureus has demonstrated that trovafloxacin is significantly more potent at stimulating topoisomerase IV-mediated DNA cleavage compared to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. nih.govnih.gov This enhanced activity is retained even against mutant forms of the enzyme, providing a biochemical basis for its effectiveness against some quinolone-resistant strains. nih.govnih.govvulcanchem.com

Interference with Chromosomal DNA Partitioning during Cell Division

The primary function of topoisomerase IV is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication, ensuring their proper partitioning into daughter cells during cell division. drugbank.comnih.govoup.com By inhibiting topoisomerase IV, trovafloxacin interferes with this critical separation process. drugbank.comnih.govacs.org This leads to an inability of the bacterial cell to properly segregate its genetic material, ultimately resulting in a failure of cell division and cell death. nih.govtapermd.com In many Gram-positive organisms, topoisomerase IV is considered the primary target of fluoroquinolones, including trovafloxacin. oup.comoup.com

Potency of Trovafloxacin Against Bacterial Topoisomerases

| Enzyme | Organism | Observation | Compared Quinolones | Reference |

|---|---|---|---|---|

| Topoisomerase IV | Staphylococcus aureus | At least five times more potent in stimulating DNA cleavage. | Ciprofloxacin, sparfloxacin, levofloxacin, pefloxacin | nih.govnih.gov |

| Topoisomerase IV (mutant) | Staphylococcus aureus | Retained greater potency against altered enzymes. | Ciprofloxacin, sparfloxacin, levofloxacin, pefloxacin | nih.govnih.gov |

| Topoisomerase IV | General | IC50 = 3.02 µg/ml | N/A | caymanchem.com |

| DNA Gyrase | General | IC50 = 7.13 µg/ml | N/A | caymanchem.com |

Comparative Analysis of Dual-Targeting Mechanisms

Trovafloxacin(1+) exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. drugbank.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. nih.govoup.com While all fluoroquinolones target these enzymes to some degree, their relative potency against each can differ, defining their primary target within a specific bacterial species. oup.com

The primary target of Trovafloxacin(1+) varies between bacterial types. In Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is generally considered the primary target. oup.comoup.comasm.org Conversely, in Gram-negative bacteria like Escherichia coli, DNA gyrase is the more susceptible enzyme. oup.comoup.com This target preference is determined by the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency. oup.com

For Gram-positive organisms, Trovafloxacin(1+) demonstrates significantly greater activity against topoisomerase IV compared to DNA gyrase. asm.orgoup.com Studies have shown that for S. pneumoniae, the IC50 values for inhibiting DNA gyrase are consistently higher than those required to inhibit topoisomerase IV. oup.com This indicates that topoisomerase IV is the primary lethal target in pneumococci. oup.comnih.gov Similarly, in S. aureus, topoisomerase IV is more sensitive to Trovafloxacin(1+) than DNA gyrase is. asm.org Research has demonstrated that Trovafloxacin(1+) is at least five times more potent than other quinolones, such as ciprofloxacin and levofloxacin, in stimulating topoisomerase IV-mediated DNA cleavage in S. aureus. vulcanchem.comnih.govnih.gov Even against S. aureus strains with altered topoisomerase IV enzymes, Trovafloxacin(1+) maintains its relative potency, which contributes to its effectiveness against some quinolone-resistant strains. vulcanchem.comnih.govnih.gov

The ratio of IC50 values (DNA gyrase / topoisomerase IV) can illustrate the dual-targeting nature of a quinolone; a ratio close to 1 suggests balanced activity against both enzymes. oup.com For Trovafloxacin(1+) in Gram-positive species, this ratio is significantly greater than 1, confirming the preferential targeting of topoisomerase IV. oup.com

| Bacterial Species | Enzyme | IC50 (µg/mL) | Primary Target |

|---|---|---|---|

| Staphylococcus aureus | Topoisomerase IV | 1.5 | Topoisomerase IV asm.org |

| DNA Gyrase | 14 | ||

| Streptococcus pneumoniae (Ciprofloxacin-sensitive) | Topoisomerase IV | 0.25 | Topoisomerase IV oup.com |

| DNA Gyrase | >16 | ||

| Escherichia coli | Topoisomerase IV | 2-12 | DNA Gyrase oup.comoup.com |

| DNA Gyrase | 0.5-1.5 |

The enhanced bactericidal activity of Trovafloxacin(1+), particularly against S. aureus and S. pneumoniae, is attributed to its possession of a strong, additional bactericidal mechanism known as "Mechanism B". oup.comnih.govoup.com This mechanism is distinct from the primary mode of action (Mechanism A) shared by all quinolones, which requires active bacterial multiplication and protein synthesis to be effective. oup.com

Key features of Mechanism B include:

Activity against non-dividing bacteria: Unlike Mechanism A, Mechanism B is effective against bacteria that are not actively multiplying. oup.com

Independence from protein and RNA synthesis: The bactericidal effect of Mechanism B does not depend on ongoing protein or RNA synthesis. oup.com This was demonstrated in studies where Trovafloxacin(1+) retained significant killing activity against S. aureus and E. coli even in the presence of chloramphenicol, a protein synthesis inhibitor, or in a nutrient-deficient phosphate-buffered saline (PBS) solution. oup.com

The possession of a potent Mechanism B gives Trovafloxacin(1+) a significant advantage, allowing it to be more rapidly bactericidal compared to other quinolones like ciprofloxacin, which lacks this mechanism against S. aureus. oup.comoup.com This robust secondary killing mechanism is considered a primary reason for the superior bactericidal potency of Trovafloxacin(1+) against challenging Gram-positive pathogens. oup.comoup.com

Relative Potency and Specificity Towards DNA Gyrase vs. Topoisomerase IV in Different Bacterial Species

Non-Canonical Molecular Interactions (e.g., Pannexin1 Inhibition)

Beyond its established antibacterial targets, Trovafloxacin(1+) has been identified as a potent and selective inhibitor of Pannexin-1 (PANX1) channels in mammalian cells. nih.govmedchemexpress.comnih.gov PANX1 channels are transmembrane proteins that allow the passage of small molecules like ATP, playing roles in processes such as inflammation and apoptosis. nih.govresearchgate.net

This interaction was discovered through a small molecule screen, which found that Trovafloxacin(1+) blocks PANX1 channel activity. nih.govnih.gov Further research established that:

The inhibition is direct and potent: Trovafloxacin(1+) directly targets the PANX1 channel with a 50% inhibitory concentration (IC50) of approximately 4 μM for the inward current. medchemexpress.comresearchgate.net It can reduce PANX1 single-channel activity in cell-free membrane patches. researchgate.netbiorxiv.org

The inhibition is selective: Trovafloxacin(1+) does not significantly affect the activity of the related Pannexin-2 (PANX2) or Connexin 43 (Cx43) channels, highlighting its specificity for PANX1. medchemexpress.comresearchgate.net

Functional consequences: Inhibition of PANX1 by Trovafloxacin(1+) disrupts the normal process of cellular disassembly during apoptosis, leading to dysregulated cell fragmentation. nih.govnih.gov It blocks the release of ATP from apoptotic cells without affecting the activation of caspases, the enzymes that initiate apoptosis. nih.govmedchemexpress.com

This non-canonical interaction with a mammalian protein provides a molecular target that is distinct from its antibacterial mechanism and may be linked to some of the compound's observed side effects. nih.govresearchgate.net The discovery of this novel linkage between an antibiotic and a pannexin channel has also opened avenues for re-engineering quinolone structures to develop new therapeutic agents targeting PANX1. nih.govresearchgate.net

Molecular and Biochemical Mechanisms of Resistance

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDR)

The principal mechanism of high-level resistance to fluoroquinolones involves mutations in the bacterial genes that encode the target enzymes: DNA gyrase and topoisomerase IV. nih.govkarger.com These enzymes are essential for DNA replication, and their inhibition by fluoroquinolones leads to cell death. karger.com Mutations typically occur in specific segments of these genes known as the quinolone resistance-determining regions (QRDRs). frontiersin.orgnih.gov

DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.govkarger.com Genes gyrA and parC are the most common sites for mutations conferring resistance. frontiersin.orgjidc.org The development of resistance is often a stepwise process. asm.org

In many bacteria, including Streptococcus pneumoniae, the initial mutation frequently occurs in the parC gene, leading to low-level resistance. asm.orgresearchgate.net For instance, first-step mutant strains of S. pneumoniae selected with Trovafloxacin (B114552) were found to possess single point mutations in the parC gene. researchgate.net Subsequent mutations in the gyrA gene then result in high-level resistance. asm.orgresearchgate.net In contrast, for some fluoroquinolones, gyrA is the primary target. researchgate.net In Clostridium perfringens, DNA gyrase was identified as the primary target for Trovafloxacin, with topoisomerase IV being the secondary target. nih.gov

Studies on Bacteroides fragilis have identified specific mutations in the gyrA gene, such as one leading to a Serine-to-Phenylalanine substitution at position 82 (Ser82Phe), in mutants resistant to Trovafloxacin. nih.gov In some cases, unusual gyrA alterations were detected in first-step mutants selected on Trovafloxacin. nih.gov The accumulation of multiple mutations in both gyrA and parC is generally required for high-level clinical resistance to later-generation fluoroquinolones. frontiersin.orgasm.org

Table 1: Examples of Genetic Alterations in gyrA and parC Conferring Resistance to Trovafloxacin

| Bacterium | Gene | Mutation (Amino Acid Change) | Resistance Level Conferred |

| Streptococcus pneumoniae | parC | S79F, S79Y, D83N | First-step, low-level resistance. asm.org |

| Streptococcus pneumoniae | gyrA | S81F, S81Y, E85K | Second-step, contributes to high-level resistance. asm.orgnih.gov |

| Bacteroides fragilis | gyrA | Ser82Phe | Found in second-step mutants with high resistance. nih.gov |

| Bacteroides fragilis | gyrA | Asp81Asn, Ala118Val | Found in first-step mutants selected on Trovafloxacin. nih.gov |

| Clostridium perfringens | gyrA | Asp-87 to Tyr, Gly-81 to Cys | Primary target mutations. nih.gov |

| Clostridium perfringens | parC | Asp-93/Asp-88 to Tyr, Ser-89 to Ile | Secondary target mutations. nih.gov |

Amino acid substitutions within the QRDRs of GyrA and ParC reduce the binding affinity of Trovafloxacin to its target enzymes. karger.com These mutations are thought to alter the conformation of the quinolone-binding pocket. karger.com The fluoroquinolone molecule typically binds to a complex formed by the enzyme and cleaved DNA, stabilizing it and leading to a halt in DNA replication. karger.com

The precise mechanism involves an Mg2+ ion, which is held in place by specific residues (like Ser-84 and Glu-88 in ParE) and the quinolone molecule itself. karger.com Mutations at key positions, such as Ser-83 in GyrA and Ser-79 in ParC (E. coli coordinates), can directly interfere with this interaction. nih.gov It has been suggested that introducing bulky side chains, such as those of Phenylalanine or Tyrosine, through mutation can protrude into the binding pocket, sterically or allosterically hindering the drug's ability to bind effectively. karger.com This interference weakens the formation of the stable ternary complex, allowing DNA replication to proceed even in the presence of the drug. nih.gov

Genetic Alterations in gyrA and parC Genes

Efflux Pump Overexpression and Regulation

Another significant mechanism of resistance is the active removal of Trovafloxacin from the bacterial cell by efflux pumps. nih.govcaister.com These are transport proteins embedded in the cell membrane that expel a wide variety of toxic compounds, including antibiotics. mdpi.comresearchgate.net Overexpression of genes encoding these pumps can reduce the intracellular concentration of Trovafloxacin to sub-inhibitory levels. researchgate.net

Bacterial efflux pumps are categorized into several families based on their structure and energy source. researchgate.netmicropspbgmu.ru The two major superfamilies involved in multidrug resistance in Gram-negative bacteria are the Resistance-Nodulation-Cell Division (RND) superfamily and the Major Facilitator Superfamily (MFS). micropspbgmu.rudntb.gov.ua

RND Superfamily: These pumps are unique to Gram-negative bacteria and are a major contributor to clinically relevant multidrug resistance. mdpi.comnih.gov They are complex systems that typically form a tripartite assembly, spanning the inner membrane, the periplasm, and the outer membrane, allowing them to expel substrates directly to the external environment. micropspbgmu.runih.gov The AcrAB-TolC pump in E. coli is a well-characterized example. nih.gov Overexpression of RND pumps like MexEF-OprN in Pseudomonas aeruginosa has been linked to fluoroquinolone resistance. mdpi.com

MFS Superfamily: This is a large and diverse group of transporters found in all domains of life. micropspbgmu.ru MFS pumps are typically single-component transporters that move substrates across the inner membrane into the periplasm. caister.comnih.gov From the periplasm, the drug can then be removed from the cell by an RND-type pump. nih.gov

While chromosomally encoded pumps contribute to intrinsic resistance, their overexpression, often due to mutations in regulatory genes, leads to acquired resistance. researchgate.netmdpi.com

Efflux pumps function as active transporters, requiring energy to move substrates against a concentration gradient. mdpi.com The different superfamilies utilize distinct energy sources. mdpi.com

RND pumps function as proton antiporters. mdpi.com They harness the energy of the proton motive force (the transmembrane electrochemical gradient of protons) to expel drugs. For each molecule of the drug extruded, one proton is exchanged and brought into the cell. mdpi.com These pumps can capture their substrates, including fluoroquinolones, from both the cytoplasm and the periplasmic space. micropspbgmu.rumdpi.com

MFS pumps typically operate as symporters or antiporters, using the electrochemical potential of an ion gradient (H+ or Na+) to drive transport. mdpi.com

The continuous action of these pumps maintains a low intracellular concentration of Trovafloxacin, preventing it from effectively reaching and inhibiting its DNA gyrase and topoisomerase IV targets. researchgate.net The involvement of an efflux mechanism in Trovafloxacin resistance has been suggested in S. pneumoniae, where the MIC was reduced in the presence of the efflux pump inhibitor reserpine. asm.org

Characterization of Specific Efflux Systems (e.g., MFS, RND Superfamilies)

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Resistance to Trovafloxacin can also be acquired through horizontal gene transfer via plasmids. nih.govnih.gov Plasmid-mediated quinolone resistance (PMQR) mechanisms were first reported in 1998. nih.govresearchgate.net While they typically confer only a low level of resistance, their presence can facilitate the selection of chromosomal mutations that lead to higher levels of resistance. nih.govresearchgate.net There are three main types of PMQR mechanisms.

Qnr Proteins: These are proteins belonging to the pentapeptide repeat family. mdpi.comnih.gov They protect the target enzymes, DNA gyrase and topoisomerase IV, from the inhibitory action of fluoroquinolones. jidc.orgnih.gov The Qnr protein is believed to act as a DNA mimic, binding to the topoisomerases and preventing the quinolone from stabilizing the enzyme-DNA cleavage complex. mdpi.com Several families of qnr genes exist, including qnrA, qnrB, qnrC, qnrD, and qnrS. nih.govresearchgate.net A study involving E. coli found that a plasmid carrying a qnr gene enhanced resistance to Trovafloxacin by 4- to 16-fold. oup.com

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme. nih.govnih.gov Specific mutations allow this enzyme to recognize and acetylate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, through their piperazinyl substituent. nih.govnih.gov This modification inactivates the antibiotic.

Plasmid-Encoded Efflux Pumps: Some efflux pumps are encoded on plasmids and can be transferred between bacteria. nih.gov Examples include the QepA pump, a member of the MFS family, and the OqxAB pump, which belongs to the RND family. nih.govresearchgate.net These pumps function similarly to their chromosomal counterparts, actively extruding fluoroquinolones from the cell. nih.gov

qnr Gene Family and its Interactions with Topoisomerases

One of the most well-characterized PMQR mechanisms involves the qnr gene family. researchgate.net These genes, which include several distinct groups such as qnrA, qnrB, qnrS, and others, encode proteins belonging to the pentapeptide repeat protein family. nih.govekb.egmdpi.com The primary function of Qnr proteins is to protect the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—from the inhibitory effects of fluoroquinolones. frontiersin.orgekb.eg

The mechanism of protection is direct physical interaction. Qnr proteins bind to the topoisomerases in a manner that obstructs the binding of fluoroquinolones like trovafloxacin. nih.govnih.gov It is believed that Qnr proteins may function as DNA mimics, competing with the bacterial chromosome for access to the enzymes. nih.gov By shielding the topoisomerases, Qnr proteins prevent the formation of the stable quinolone-enzyme-DNA complex, which is the toxic lesion that leads to double-strand DNA breaks and subsequent cell death. nih.govnih.gov

While the presence of a qnr gene alone typically results in only a modest increase in the minimum inhibitory concentration (MIC) of trovafloxacin, its clinical significance is substantial. This low-level resistance creates a selective advantage for bacteria in the presence of the antibiotic, providing a favorable genetic background in which mutations in the topoisomerase genes themselves (gyrA and parC) can arise, leading to high-level resistance. frontiersin.orgjidc.org

| qnr Gene Family | Description | Mechanism of Action | Significance |

| qnrA, qnrB, qnrS | Plasmid-mediated genes encoding pentapeptide repeat proteins. nih.govekb.eg | Protects DNA gyrase and topoisomerase IV from fluoroquinolone inhibition by direct binding. researchgate.netnih.gov | Confers low-level resistance; facilitates selection of higher-level resistance mutations. frontiersin.orgnih.gov |

| qnrC, qnrD, qnrVC | Other identified variants of the qnr gene family. ekb.egnih.gov | Similar protective mechanism through interaction with topoisomerase enzymes. ekb.eg | Contributes to the overall pool of transferable quinolone resistance determinants. nih.gov |

Aminoglycoside Acetyltransferase (AAC(6′)-Ib-cr) Activity

Another important PMQR determinant is the aac(6′)-Ib-cr gene. frontiersin.orgoup.com This gene encodes a unique enzyme that represents a functional evolution from a common aminoglycoside-modifying enzyme. The original enzyme, Aminoglycoside Acetyltransferase AAC(6')-Ib, confers resistance to aminoglycoside antibiotics such as kanamycin, tobramycin, and amikacin (B45834) by acetylating them. mdpi.com

The aac(6′)-Ib-cr variant arose from the wild-type through specific amino acid substitutions, notably Trp102Arg and Asp179Tyr. nih.gov These changes expand the enzyme's substrate specificity, making it a bifunctional acetyltransferase capable of modifying not only aminoglycosides but also certain fluoroquinolones. mdpi.com The mechanism of fluoroquinolone resistance is the enzymatic N-acetylation of the free amino nitrogen on the piperazinyl substituent of the drug molecule. nih.govnih.govmdpi.com This chemical modification renders the fluoroquinolone inactive.

The activity of AAC(6')-Ib-cr is limited to fluoroquinolones that possess an unsubstituted piperazinyl ring, such as ciprofloxacin and norfloxacin. nih.gov Fluoroquinolones that lack this specific chemical feature are not substrates for the enzyme. Similar to qnr genes, the resistance conferred by aac(6′)-Ib-cr is typically low-level but can contribute to treatment failure by facilitating the selection of mutants with higher levels of resistance. nih.gov

| Enzyme | Gene | Primary Substrates | Mechanism of Action | Effect on Fluoroquinolones |

| Aminoglycoside Acetyltransferase | aac(6')-Ib | Kanamycin, Amikacin, Tobramycin. mdpi.com | Acetylation of aminoglycosides. | None. |

| Variant Aminoglycoside Acetyltransferase | aac(6')-Ib-cr | Aminoglycosides, Ciprofloxacin, Norfloxacin. nih.govmdpi.com | Acetylation of aminoglycosides and specific fluoroquinolones. mdpi.com | Inactivation via N-acetylation of the piperazinyl group, conferring low-level resistance. nih.gov |

Mechanisms of Cross-Resistance and Collateral Sensitivity at the Molecular Level

The evolution of antibiotic resistance is not an isolated event. The development of resistance to one drug can have profound consequences on the efficacy of other antibiotics, leading to the phenomena of cross-resistance and collateral sensitivity. researchgate.net

Cross-resistance occurs when a single molecular mechanism confers resistance to multiple antimicrobial agents. researchgate.net In the context of trovafloxacin, the most common cause of high-level cross-resistance among fluoroquinolones is the accumulation of mutations in the genes encoding its primary targets: DNA gyrase (gyrA) and topoisomerase IV (parC or grlA in staphylococci). nih.govoup.com These mutations typically occur in a specific "quinolone resistance-determining region" (QRDR) of the genes. mdpi.comoup.com An alteration in the amino acid sequence of this region can reduce the binding affinity of an entire class of fluoroquinolones, rendering them less effective. For example, specific mutations in the grlA and gyrA genes of Staphylococcus aureus can confer resistance to ciprofloxacin as well as cross-resistance to other agents like levofloxacin. nih.gov Interestingly, high-level resistance to trovafloxacin in S. aureus may require a more complex pattern of mutations than for other fluoroquinolones, sometimes involving two separate mutations in grlA in addition to a gyrA mutation. nih.gov This can result in situations where a strain resistant to other fluoroquinolones may remain susceptible to trovafloxacin. nih.govdrugbank.com Another significant mechanism of cross-resistance is the overexpression of multidrug efflux pumps, which can actively transport a wide range of structurally different compounds, including various fluoroquinolones and other classes of antibiotics, out of the bacterial cell. mdpi.comnih.gov

Collateral sensitivity , in contrast, is an evolutionary trade-off where the acquisition of resistance to one antibiotic makes the bacterium more susceptible to another. researchgate.netnih.gov This phenomenon arises because the resistance mechanism, such as a specific mutation, imposes a physiological cost that creates a new vulnerability. researchgate.net At the molecular level, this can manifest in several ways:

Altered Efflux Pump Function: A mutation that confers resistance to one drug by inactivating an efflux pump can lead to the intracellular accumulation of another drug that is normally expelled by that pump.

Modified Target Structures: A mutation in a target protein that prevents one antibiotic from binding might, conversely, increase the binding affinity or inhibitory effect of a different antibiotic. nih.gov

Disrupted Cellular Processes: Resistance can arise from mutations that disrupt fundamental cellular processes, such as the proton motive force (PMF) across the cell membrane. For example, mutations in the trkH gene in E. coli can confer resistance to aminoglycosides by reducing the PMF. nih.gov However, because major efflux pumps like AcrAB-TolC are powered by the PMF, this mutation simultaneously impairs their function, leading to collateral sensitivity to substrates of these pumps, which can include fluoroquinolones. nih.gov

While specific, clinically documented instances of collateral sensitivity involving trovafloxacin are not widespread, the underlying molecular principles are a critical area of research for developing resistance-proof therapeutic strategies, such as antibiotic cycling. researchgate.net

| Phenomenon | Molecular Mechanism Example | Effect on Trovafloxacin | Consequence |

| Cross-Resistance | Mutation in the QRDR of gyrA and/or parC genes. oup.com | Reduced binding affinity of trovafloxacin and other fluoroquinolones to their topoisomerase targets. | Resistance to multiple fluoroquinolones. |

| Cross-Resistance | Overexpression of a broad-spectrum efflux pump (e.g., AcrAB-TolC). mdpi.com | Increased expulsion of trovafloxacin and other unrelated antibiotics from the cell. | Multidrug resistance. |

| Collateral Sensitivity | Mutation in a gene (e.g., trkH) that reduces the cell's proton motive force to confer aminoglycoside resistance. nih.gov | Potentially increased susceptibility due to impaired function of PMF-dependent efflux pumps. | Resistance to one class of antibiotic leads to hypersensitivity to another. |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Features Essential for Target Binding

The antibacterial efficacy of Trovafloxacin(1+) stems from specific structural components that interact with its bacterial targets, DNA gyrase and topoisomerase IV. drugbank.comnih.gov The essential pharmacophoric features can be broken down into the contributions of its core structure and its unique side chain.

The foundational scaffold of Trovafloxacin(1+) is a fluoronaphthyridone, a type of fluoroquinolone. drugbank.comoup.com This core is indispensable for its antibacterial action. Key features include:

The Carboxylic Acid and Ketone Groups: The 3-carboxylic acid and 4-keto groups on the pyridone ring are critical for binding to the DNA gyrase enzyme. minia.edu.egacs.org They participate in a crucial interaction with the bacterial enzymes through a water-metal ion bridge, which is a universal feature in the binding of fluoroquinolones to their targets. acs.org

The Fluorine Atom at C-6: The fluorine atom at the C-6 position significantly enhances the molecule's activity by increasing its penetration into bacterial cells and improving its inhibition of DNA gyrase. researchgate.netwikipedia.org

The N-1 Substituent: Trovafloxacin(1+) possesses a 2,4-difluorophenyl group at the N-1 position. oup.com This bulky substituent contributes to the compound's broad spectrum of activity and favorable pharmacokinetic profile. oup.comnih.gov The orientation of this phenyl group, twisted out of the plane of the naphthyridone nucleus, is a noted structural characteristic. oup.com

The bactericidal action of Trovafloxacin(1+) is a result of its ability to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication, transcription, and repair. drugbank.comnih.gov By trapping these enzymes on the DNA, Trovafloxacin(1+) introduces breaks in the DNA strands, leading to bacterial cell death. wikipedia.org

A defining feature of Trovafloxacin(1+) is its novel (1α,5α,6α)-3-azabicyclo[3.1.0]hexane substituent at the C-7 position. nih.govrsc.org This side chain was a result of targeted research to enhance activity against Gram-positive bacteria and anaerobes, and to extend the drug's half-life. nih.gov

The significance of this side chain is multifaceted:

Enhanced Gram-Positive and Anaerobic Activity: The unique structure of the azabicyclohexane ring system confers potent activity against Gram-positive organisms and anaerobes, a significant improvement over earlier fluoroquinolones like ciprofloxacin (B1669076). nih.gov

Improved Pharmacokinetics: This side chain contributes to a longer elimination half-life, which is compatible with a once-daily dosing regimen. nih.gov

Stereochemistry: The specific stereochemistry of the amino group on the side chain is crucial for its activity. oup.com The distance of the distal amino group from the naphthyridine nucleus, influenced by the fused cyclopropane (B1198618) ring, is believed to be a key factor in its enhanced properties when compared to other C-7 substituents like that of tosufloxacin. oup.com

Contribution of the Fluoroquinolone Core Structure

Design and Synthesis of Trovafloxacin(1+) Analogues with Modified Molecular Properties

Building on the SAR insights, researchers have designed and synthesized numerous analogues of Trovafloxacin(1+) to refine its molecular properties, aiming to enhance target selectivity, affinity, and overcome resistance mechanisms.

The modification of the Trovafloxacin(1+) structure has been a key strategy to modulate its interaction with bacterial targets. Research has shown that even minor changes can have a significant impact on antibacterial potency.

Modification of the N-1 Substituent: Replacing the 2,4-difluorophenyl group at the N-1 position with other groups, such as a cyclopropyl (B3062369) group, has been explored. asm.org In one study, this modification was found to double the activity against Toxoplasma gondii. asm.org The introduction of m-aminophenyl groups as novel N-1 substituents has also been investigated, leading to compounds with significantly more potent antibacterial activities against certain resistant strains than Trovafloxacin(1+). acs.org

Alterations to the C-7 Side Chain: Modifications to the C-7 side chain are a primary focus for improving activity and selectivity. jbiochemtech.com Increasing the bulkiness of the substituent at this position can enhance the interaction with the target enzyme and has been a strategy to overcome resistance. jbiochemtech.comrsc.org Studies have shown that moving the amino group one atom further from the azabicyclohexane ring can decrease activity, highlighting the precise spatial requirements for optimal target binding. asm.org

| Modification Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl | Increased activity against Toxoplasma gondii | asm.org |

| N-1 | m-Aminophenyl | Significantly more potent against some resistant bacteria | acs.org |

| C-7 | Increased bulkiness | Can overcome resistance and improve target interaction | jbiochemtech.comrsc.org |

| C-7 Side Chain | Altered amino group position | Decreased activity | asm.org |

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. mdpi.comnih.gov Trovafloxacin(1+) has been shown to be less affected by certain efflux pumps compared to other fluoroquinolones. jbiochemtech.com However, the development of analogues that can better evade or inhibit these pumps is an ongoing area of research.

Strategies to modulate interactions with efflux pumps include:

Increasing Molecular Bulk: Increasing the bulkiness of the C-7 side chain has been shown to be a viable strategy to reduce the effectiveness of efflux pumps. jbiochemtech.com

Differential Selection of Mutants: Studies have shown that Trovafloxacin(1+) and other fluoroquinolones like ciprofloxacin can select for different types of efflux pump mutants in bacteria such as Pseudomonas aeruginosa. nih.gov Trovafloxacin(1+) was found to predominantly select for mutants overexpressing the MexCD-OprJ efflux system. nih.gov

Inhibition of Efflux Pumps: While not a direct modification of the Trovafloxacin(1+) molecule itself, the co-administration of efflux pump inhibitors (EPIs) is a rational approach to enhance its efficacy. plos.org Research into natural and synthetic compounds that can inhibit these pumps is an active field. plos.orgmdpi.com

Strategies for Altering Target Selectivity and Affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that has been instrumental in understanding and predicting the antibacterial activity of fluoroquinolones, including Trovafloxacin(1+). journalijar.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

3D-QSAR models, such as Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed using Trovafloxacin(1+) as a template molecule. mdpi.com These models can predict various properties, including:

Plasma Protein Binding Rate: A 3D-QSAR model was used to predict the plasma protein binding rate of Trovafloxacin(1+) derivatives, successfully identifying analogues with significantly lower binding rates. mdpi.comresearchgate.net

Environmental Friendliness: QSAR models have been used to predict the bioconcentration and photodegradation of Trovafloxacin(1+) derivatives, aiding in the design of more environmentally friendly compounds. mdpi.com

Antibacterial Activity: QSAR studies have identified key molecular descriptors that correlate with antibacterial activity against specific bacteria. For example, in a study of quinolone-triazole derivatives, descriptors such as partial atomic charges on specific atoms, bond lengths, and the LUMO-HOMO energy gap were found to be critical for activity against S. aureus and P. aeruginosa. nih.gov

Development of Predictive Models Using Physiochemical and Electronic Descriptors

Quantitative structure-activity relationship (QSAR) models are mathematical expressions that correlate the chemical or physical properties of a series of compounds with their biological activities. dergipark.org.tr These models are instrumental in drug discovery, allowing for the prediction of a molecule's activity before its synthesis, thereby saving time and resources. core.ac.ukmdpi.com For fluoroquinolones like trovafloxacin(1+), QSAR models have been developed using a variety of physiochemical and electronic descriptors to predict antibacterial potency and other properties. pku.edu.cn

The general process involves calculating numerical descriptors that characterize molecular properties, selecting the most relevant descriptors, and then using statistical methods to build a predictive model. core.ac.uk Common statistical techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). mdpi.comaip.orgmdpi.comsemanticscholar.org

Physiochemical Descriptors: These parameters describe properties such as a molecule's hydrophobicity, size, shape, and solubility. srmist.edu.ind-nb.info

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial as it affects how a drug is absorbed and distributed. pku.edu.cnsrmist.edu.in

Topological Indices: These are numerical values that describe the molecular structure, encoding information about size, branching, and shape. researchgate.net

Molar Refractivity (MR): This descriptor relates to the volume of a molecule and its polarizability. dergipark.org.tr

Electronic Descriptors: These parameters quantify the electronic properties of a molecule, which are fundamental to its interaction with biological targets. srmist.edu.in

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. pku.edu.cn They relate to the molecule's ability to donate or accept electrons, which is critical in forming interactions with biological receptors. pku.edu.cnaip.org

Atomic Charges: The partial charge on specific atoms within the molecule can significantly influence activity. QSAR studies on fluoroquinolones have shown that modifying substituents to alter the charge on atoms in the core ring structure can modulate antibacterial activity. aip.org

Inductive Descriptors: A range of 'inductive' descriptors, derived from atomic electronegativities and covalent radii, have been used to build robust QSAR models. mdpi.comsemanticscholar.org These can include parameters like average atomic hardness, molecular electronegativity, and various measures of charge distribution. mdpi.com In a study that used 34 such descriptors to create a model for "antibiotic-likeness," trovafloxacin (B114552) scored very highly at 0.960, indicating a strong predicted antibacterial character. mdpi.comsemanticscholar.org

The table below summarizes key descriptors used in developing predictive QSAR models for quinolone-class antibiotics.

| Descriptor Type | Descriptor Name | Description | Relevance in QSAR Models |

| Physiochemical | logP (o/w) | Logarithm of the octanol-water partition coefficient. d-nb.info | Measures hydrophobicity, influencing absorption and distribution. pku.edu.cn |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. dergipark.org.tr | Relates to molecular volume and interaction with receptor sites. dergipark.org.tr | |

| Topological Indices | Numerical descriptors of molecular topology. researchgate.net | Encodes information about molecular size, shape, and branching. researchgate.net | |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. pku.edu.cn | Describes the molecule's susceptibility to electrophilic/nucleophilic attack and its reactivity. pku.edu.cnaip.org |

| Atomic Partial Charges | Calculated electronic charge on individual atoms (e.g., qC9, qO11). aip.org | Determines electrostatic interactions with the biological target. aip.org | |

| Dipole Moment | A measure of the net molecular polarity. dergipark.org.tr | Important for drug-receptor interactions. dergipark.org.tr | |

| Inductive Constants | Parameters based on atomic electronegativities and radii. mdpi.comsemanticscholar.org | Reflects a variety of intra- and intermolecular electronic interactions. mdpi.comsemanticscholar.org |

Correlation of Molecular Features with Specific Biochemical Activities

SAR studies establish a direct link between the structural components of a molecule and its biological function. For trovafloxacin(1+), the primary biochemical activity is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.govdrugbank.comebi.ac.uk The unique structural features of trovafloxacin were designed to enhance this inhibitory activity, particularly against bacteria that were less susceptible to earlier fluoroquinolones. oup.com

A key innovation in the design of trovafloxacin was the introduction of a novel 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituent at the C-7 position of the naphthyridone core. oup.comnih.gov This specific molecular feature is strongly correlated with a significant improvement in activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and anaerobic bacteria when compared to predecessors like ciprofloxacin. oup.comnih.gov The stereochemistry of this bicyclic diamine substituent is also critical for optimal biological activity. oup.com

The bactericidal action of trovafloxacin results from its ability to stabilize the "cleavable complex," a ternary structure formed by the drug, the DNA, and the topoisomerase enzyme. oup.com This prevents the re-ligation of the cleaved DNA strands, leading to bacterial cell death. oup.comvulcanchem.com Research indicates that trovafloxacin is particularly potent in stimulating topoisomerase IV-mediated DNA cleavage, which contributes to its enhanced efficacy against Gram-positive pathogens. drugbank.comvulcanchem.com

Other structural features also contribute to its activity profile:

N-1 Substituent: The 2,4-difluorophenyl group at the N-1 position is a common feature in potent fluoroquinolones that contributes to broad-spectrum activity. oup.com

C-6 Fluorine: The fluorine atom at the C-6 position is known to enhance cell penetration and increase the inhibitory activity against DNA gyrase. vulcanchem.com

The table below compares the structural features and resulting antibacterial activity of trovafloxacin with its predecessor, ciprofloxacin, highlighting the successful application of SAR principles.

| Feature | Ciprofloxacin | Trovafloxacin | Impact on Biochemical/Biological Activity |

| Core | Quinolone | Naphthyridone | The nitrogen at the 8-position technically makes trovafloxacin a naphthyridone, a related ring system. oup.com |

| C-7 Substituent | Piperazinyl ring | 6-amino-3-azabicyclo[3.1.0]hexyl | This novel substituent in trovafloxacin is credited with significantly improving activity against Gram-positive organisms (e.g., S. pneumoniae) and anaerobes. oup.comnih.govnih.gov |

| N-1 Substituent | Cyclopropyl | 2,4-difluorophenyl | Both substituents contribute to high potency, but the difluorophenyl group is part of the overall design that enhances trovafloxacin's spectrum. oup.com |

| Activity against S. pneumoniae | Relatively low intrinsic activity. oup.com | At least 16-fold more potent than ciprofloxacin against both penicillin-susceptible and penicillin-resistant strains. nih.gov | Demonstrates successful targeting for improved Gram-positive coverage. nih.gov |

| Activity against Anaerobes | Not particularly sensitive. oup.com | Excellent potency. nih.gov | Broadens the antibacterial spectrum for use in mixed infections. nih.gov |

Furthermore, SAR principles have been applied to modify trovafloxacin for other biochemical outcomes. For instance, studies have explored creating derivatives with altered hydrophilicity at specific sites to lower their binding affinity to plasma proteins, a key pharmacokinetic parameter. researchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations with Bacterial DNA Gyrase and Topoisomerase IV

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It has been instrumental in elucidating the binding of Trovafloxacin(1+) to its primary bacterial targets, DNA gyrase and topoisomerase IV. medchemexpress.comoup.comlabshare.cn These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. oup.comnih.govasm.org

Prediction of Ligand-Protein Binding Modes and Affinities

Docking studies have consistently shown that Trovafloxacin(1+) binds to the DNA-enzyme complex, specifically within the quinolone resistance-determining region (QRDR). oup.comresearchgate.net The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions. scbt.com For instance, docking of Trovafloxacin(1+) into the active site of DNA gyrase has revealed favorable binding energies, indicating a strong affinity for the target. researchgate.netresearchgate.net Some studies have reported binding affinities with values around -8.1 to -8.9 kcal/mol. labshare.cnresearchgate.netresearchgate.net

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties |

| DNA Gyrase | -8.9 | Quinolone core, 3-azabicyclo[3.1.0]hexyl substituent |

| Topoisomerase IV | Not explicitly quantified in the provided results | Quinolone core, C-7 substituent |

| Viral 3CLpro (for comparison) | -8.9 | Naphthyridine and phenyl moieties, azabicyclo group |

Identification of Key Interacting Residues in the Binding Pocket

Through molecular docking, specific amino acid residues within the binding pockets of DNA gyrase and topoisomerase IV that are crucial for the interaction with Trovafloxacin(1+) have been identified. In Streptococcus pneumoniae, the primary target for Trovafloxacin(1+) is the ParC subunit of topoisomerase IV. asm.orgnih.gov Mutations in this subunit, such as Ser79 to Phe/Tyr, can reduce susceptibility. nih.govasm.orgnih.gov However, for high-level resistance, mutations in both ParC and the GyrA subunit of DNA gyrase are typically required. nih.govasm.orgnih.gov

Docking studies have highlighted the importance of residues within the QRDR of both GyrA and ParC. oup.comresearchgate.net For example, interactions with residues such as Ser83 and Asp87 in E. coli DNA gyrase are common among fluoroquinolones. rsc.org The binding is often mediated by a magnesium ion, which forms a bridge between the drug and the enzyme. royalsocietypublishing.org

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time. mdpi.com

Analysis of Complex Stability and Conformational Dynamics

MD simulations of Trovafloxacin(1+) and its derivatives in complex with proteins have been used to assess the stability of the binding. mdpi.comresearchgate.net The root mean square deviation (RMSD) of the protein backbone atoms is often monitored to determine if the complex reaches a stable equilibrium. mdpi.com Similarly, the root mean square fluctuation (RMSF) of individual amino acid residues can identify regions of the protein that become more or less flexible upon ligand binding. mdpi.com Studies on Trovafloxacin(1+) derivatives have shown that stable complexes are formed, with the ligand remaining well-positioned within the binding pocket throughout the simulation. mdpi.comresearchgate.net These simulations have also been used to study the conformational dynamics of the enzyme, revealing how the binding of Trovafloxacin(1+) can alter its structure and function. scbt.com

In Silico Screening and Virtual Library Design for Novel Trovafloxacin (B114552) Derivatives

The insights gained from molecular docking and MD simulations have been leveraged to design novel Trovafloxacin(1+) derivatives with potentially improved properties, such as enhanced activity against resistant strains or reduced off-target effects. researchgate.netresearchgate.net

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com This approach allows for the rapid screening of vast compound libraries to identify novel molecules with potential biological activity. mdpi.com

While specific studies focusing on creating a pharmacophore model directly from Trovafloxacin(1+) for virtual screening are not extensively detailed in the provided results, related research on other fluoroquinolones demonstrates the utility of this technique. For instance, a pharmacophore model of gemifloxacin, another potent fluoroquinolone, was generated to screen the ZINC database for new potential inhibitors of the S. epidermidis TcaR enzyme, which is involved in biofilm formation. nih.govresearchgate.net This highlights a common strategy where a known active compound serves as a template to find new structurally diverse molecules with similar interaction capabilities. nih.govresearchgate.net This methodology could theoretically be applied to Trovafloxacin(1+) to discover compounds with similar antibacterial mechanisms or to identify molecules that might interact with its off-target proteins.

The process typically involves:

Generating a 3D model of the lead compound (e.g., Trovafloxacin(1+)).

Identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Creating a 3D query based on the spatial arrangement of these features.

Screening large chemical databases to find molecules that match the pharmacophore model. mdpi.com

Advanced tools, including deep-learning frameworks, are being developed to automate and accelerate pharmacophore modeling for ultra-large-scale virtual screening, enhancing the efficiency of identifying potential new drug candidates. rsc.org

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based design are fundamental computational strategies in drug discovery, and both have been applied in the context of Trovafloxacin(1+) and other fluoroquinolones.

Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of molecules known to interact with a target. gardp.org By analyzing a set of active and inactive compounds, quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structures with biological activity. researchgate.netnih.gov For example, a 3D-QSAR model was established for a series of quinolones to predict their plasma protein binding rate, a key pharmacokinetic property. researchgate.net Such models can guide the modification of existing molecules, like Trovafloxacin(1+), to enhance desired properties or reduce undesired ones. researchgate.net

Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structure of the biological target (e.g., a protein or enzyme) to design or identify compounds that can bind to it with high affinity and specificity. gardp.orgmdpi.com Molecular docking is a primary technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target's active site. gardp.org

In silico docking analyses have been instrumental in understanding the interactions of Trovafloxacin(1+). For instance, to investigate its off-target effects, molecular docking was used to model the binding of Trovafloxacin(1+) to human topoisomerase II-α. nih.govmsu.edu The process involved optimizing the 3D geometry of the Trovafloxacin(1+) molecule using density functional theory before docking it into the enzyme's structure. nih.govmsu.edu This type of analysis provides crucial insights into the molecular interactions that may underlie the drug's toxicological effects. nih.gov

| Design Strategy | Principle | Application Example for Trovafloxacin/Quinolones |

| Ligand-Based | Uses knowledge of active molecules to build predictive models (e.g., QSAR) without needing the target's 3D structure. gardp.orgnih.gov | Developing 3D-QSAR models to predict the plasma protein binding rate of quinolones. researchgate.net |

| Structure-Based | Utilizes the 3D structure of the biological target to design or screen for complementary ligands. gardp.orgmdpi.com | Docking Trovafloxacin(1+) into the structure of human topoisomerase II-α to investigate off-target interactions. nih.govmsu.edu |

Prediction of Mechanistic Toxicology Pathways using Computational Tools

Computational toxicology employs in silico models to predict the potential adverse effects of chemical compounds, providing insights into the molecular mechanisms that lead to toxicity. This is particularly relevant for Trovafloxacin(1+), given its association with hepatotoxicity.

Modeling Reactive Metabolite Formation (e.g., Cyclopropylamine (B47189) Oxidation)

A significant focus of toxicological research on Trovafloxacin(1+) has been its potential to form reactive metabolites. nih.govresearchgate.netacs.org The cyclopropylamine moiety of the Trovafloxacin(1+) structure is considered a potential source of toxicity. nih.govresearchgate.netsrce.hr Computational and chemical modeling studies have explored the oxidation of this group.

Research has suggested that the cyclopropylamine ring can be oxidized, leading to ring-opening and the formation of reactive intermediates, such as an α,β-unsaturated aldehyde. nih.govresearchgate.netsrce.hr This bioactivation process is thought to be a key step in its toxicity. nih.govresearchgate.net Studies using a model system of Trovafloxacin(1+) demonstrated that enzymes like cytochrome P450 1A2 and myeloperoxidase could oxidize the cyclopropylamine substructure to this reactive aldehyde. researchgate.netacs.org This reactive metabolite can then form covalent adducts with cellular macromolecules, such as hepatic proteins, which is a plausible mechanism for the observed liver injury. researchgate.netacs.orgsrce.hr The formation of these reactive species is a critical concern in drug safety, as they are implicated in idiosyncratic drug-induced liver injury. tandfonline.com

Predicting Interactions with Eukaryotic Proteins (e.g., Topoisomerase II-α, Pannexin1)

While the primary targets of fluoroquinolones like Trovafloxacin(1+) are bacterial DNA gyrase and topoisomerase IV, interactions with eukaryotic proteins can lead to off-target effects and toxicity. drugbank.com Computational methods are vital for predicting and characterizing these interactions.

Topoisomerase II-α: In silico analysis has suggested a favorable binding profile of Trovafloxacin(1+) to eukaryotic topoisomerase II-α. nih.govmsu.edu Molecular docking studies, which model the fit of a ligand into a protein's binding site, have been used to explore this interaction. nih.govmsu.edu These computational predictions are supported by experimental data showing that Trovafloxacin(1+) can indeed inhibit eukaryotic topoisomerase II-α activity, which can lead to DNA damage and activate cellular stress responses. nih.govmsu.edunih.gov This off-target inhibition is considered a potential contributor to the drug's toxicity profile. nih.gov

Pannexin-1 (Panx1): Trovafloxacin(1+) has been identified as a potent and selective inhibitor of Pannexin-1 (Panx1) channels through screening efforts. researchgate.netmedchemexpress.com Panx1 channels are transmembrane proteins involved in cellular communication by releasing molecules like ATP. nih.gov The inhibition of Panx1 by Trovafloxacin(1+) has been shown to disrupt cellular processes like the controlled fragmentation of apoptotic cells. researchgate.netmedchemexpress.com While the exact binding site was not fully elucidated through the initial screening, the discovery of this interaction opens avenues for structure-based design to understand the mechanism of inhibition and to potentially re-engineer the molecule to avoid this off-target effect. researchgate.netnih.gov This interaction with Panx1 is also being explored as a potential mechanism for some of the drug's adverse effects. researchgate.netmdpi.com

| Eukaryotic Protein Target | Predicted Interaction with Trovafloxacin(1+) | Potential Toxicological Consequence | Computational Method Used |

| Topoisomerase II-α | Inhibition of enzyme activity. nih.gov | DNA damage, activation of DNA damage response pathways. nih.govmsu.edu | Molecular Docking. nih.govmsu.edu |

| Pannexin-1 (Panx1) | Potent and selective channel inhibition. researchgate.net | Dysregulated apoptotic cell fragmentation, altered neuroinflammation. researchgate.netmdpi.com | High-Throughput Screening, Molecular Docking (implied for future studies). nih.gov |

In Vitro Mechanistic Toxicology and Cellular Interactions Non Clinical Focus

Molecular Mechanisms of Metabolism and Reactive Metabolite Formation

The metabolism of trovafloxacin (B114552) is a critical factor in understanding its toxicological profile. In vitro studies have delineated several key pathways, primarily involving Phase II conjugation reactions, with minimal oxidative metabolism. fda.govcapes.gov.br These processes can lead to the formation of metabolites, some of which are reactive and have been implicated in the compound's toxicity.

Glucuronidation Pathways and UGT Enzyme Involvement

Glucuronidation represents a major metabolic pathway for trovafloxacin. fda.gov The primary metabolite formed through this pathway is an acyl-glucuronide. jst.go.jpnih.govjst.go.jp In vitro investigations using human liver microsomes and recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified UGT1A1 as the principal enzyme responsible for the formation of trovafloxacin acyl-glucuronide. jst.go.jpnih.gov Other UGT isoforms, such as UGT1A3 and UGT1A9, also contribute to this process, but to a lesser extent. nih.gov Studies with human liver microsomes from individuals with reduced UGT1A1 function (specifically the UGT1A128/28 genotype) showed significantly decreased formation of the acyl-glucuronide, further cementing the central role of UGT1A1. nih.gov While generally considered a detoxification pathway, the formation of acyl-glucuronides can sometimes lead to reactive intermediates. jst.go.jpnih.gov In the case of trovafloxacin, its acyl-glucuronide has been hypothesized to be involved in the development of liver toxicity. jst.go.jpnih.gov

| Enzyme/System | Key Finding | Reference |

| Human UGT Isoforms | UGT1A1, UGT1A3, and UGT1A9 showed the highest activity in forming trovafloxacin acyl-glucuronide. | nih.gov |

| Recombinant UGT1A1 | Confirmed as the main enzyme for trovafloxacin acyl-glucuronidation. | jst.go.jpnih.gov |

| Human Liver Microsomes | Microsomes from poor metabolizers (UGT1A128/28) exhibited significantly reduced glucuronidation activity. | nih.gov |

| UGT1A1-induced HepG2 cells | Trovafloxacin treatment in these cells led to decreased cell viability and unique induction of the chemokine CXCL2, suggesting the acyl-glucuronide is involved in toxic reactions. | jst.go.jpnih.gov |

Investigation of Cyclopropylamine (B47189) Moiety Bioactivation and Reactive Intermediate Generation

A key area of toxicological investigation for trovafloxacin focuses on its cyclopropylamine moiety. researchgate.netacs.orgnih.govnih.gov This structural feature is susceptible to metabolic bioactivation, which can generate reactive intermediates. researchgate.netacs.orgnih.gov In vitro studies using a synthetic model of the cyclopropylamine portion of trovafloxacin have shown that it can be oxidized to form reactive, ring-opened products, including a carbon-centered radical and an α,β-unsaturated aldehyde. researchgate.netacs.orgnih.gov

This bioactivation can be mediated by cytochrome P450 enzymes, specifically CYP1A2, and also by myeloperoxidase (MPO) in the presence of chloride ions. acs.orgnih.govhyphadiscovery.com The resulting reactive aldehyde has been shown to react with nucleophiles like glutathione, suggesting it could form covalent adducts with cellular proteins. researchgate.netacs.orgnih.gov This process of forming reactive metabolites that bind to hepatic proteins is a hypothesized mechanism for the liver injury associated with trovafloxacin. researchgate.netacs.orgnih.govnih.gov

Cellular Responses and Signaling Pathways in In Vitro Models

In vitro cell-based models have been instrumental in dissecting the cellular and molecular events triggered by trovafloxacin, particularly in liver and immune cells. These studies often reveal that trovafloxacin's effects are significantly amplified in the presence of an inflammatory stimulus. msu.edu

Induction of Apoptosis and Cell Death Pathways in Hepatocyte Cell Lines (e.g., HepG2 cells)

In vitro studies have demonstrated that trovafloxacin can induce apoptosis, or programmed cell death, in hepatocyte cell lines such as HepG2. msu.edunih.govnih.gov Interestingly, trovafloxacin alone may not cause significant cytotoxicity, but when combined with the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), it leads to a concentration-dependent increase in hepatocellular death. msu.edunih.govnih.govuu.nl This synergistic toxicity is a key finding, suggesting that an underlying inflammatory state can sensitize liver cells to trovafloxacin's harmful effects. msu.edu

The mechanism of this apoptosis involves several signaling pathways:

Caspase Activation : The cell death induced by the combination of trovafloxacin and TNF-α is dependent on the activation of caspases, which are the primary executioner enzymes of apoptosis. msu.edunih.govnih.gov

JNK Pathway : Prolonged activation of the c-Jun N-terminal kinase (JNK) signaling pathway is a critical event in the cytotoxic interaction between trovafloxacin and TNF-α. msu.edunih.govnih.gov

DNA Damage : Trovafloxacin has been shown to cause DNA damage in hepatocytes, which can contribute to the initiation of apoptotic pathways. msu.edunih.gov

Modulation of Inflammatory Responses in Macrophage Cell Lines (e.g., TNF-α Production)

Trovafloxacin can directly modulate the function of immune cells. Studies using macrophage-like cell lines, such as RAW 264.7, have shown that trovafloxacin can enhance the production and release of the pro-inflammatory cytokine TNF-α when the cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. msu.edunih.gov This potentiation of the inflammatory response is significant, as TNF-α is a key mediator of liver injury. msu.edu

The mechanisms behind this immunomodulatory effect include:

MAPK Activation : Trovafloxacin activates mitogen-activated protein kinases (MAPKs) like ERK and JNK in macrophages, which are upstream signaling molecules that regulate TNF-α expression. msu.edu

DNA Damage Response : Similar to its effects in hepatocytes, trovafloxacin can induce a DNA damage response in macrophages. msu.edunih.gov This leads to the activation of the ATR kinase, a signaling protein that plays a critical role in increasing the stability of TNF-α mRNA and subsequently boosting TNF-α protein release. nih.gov

Macrophage Polarization : Trovafloxacin has been shown to promote the polarization of macrophages towards a pro-inflammatory M1-like phenotype, which is a major contributor to its inflammation-associated hepatotoxicity. nih.gov

Conversely, some studies using human monocytes have reported that trovafloxacin can suppress the production of several cytokines, including TNF-α, IL-1α, IL-1β, and IL-6, in a concentration-dependent manner. asm.orgnih.gov This suggests that the immunomodulatory effects of trovafloxacin can be complex and may depend on the specific cell type and experimental conditions.

| Cell Line | Stimulus | Key Cellular Response to Trovafloxacin | Signaling Pathway Implicated | Reference |

| HepG2 | TNF-α | Increased apoptosis and cytotoxicity | Caspase activation, prolonged JNK activation | msu.edunih.govnih.gov |

| RAW 264.7 | LPS | Increased TNF-α production and release | MAPK (ERK, JNK) activation, ATR-dependent DNA damage response | msu.edunih.gov |

| Human Monocytes | LPS | Suppression of cytokine synthesis (TNF-α, IL-1, IL-6) | Not specified | asm.orgnih.gov |

| Liver Macrophages | None/LPS | Drives pro-inflammatory M1 polarization | Interferon type I pathway, cytokine and apoptosis pathways | nih.gov |

Role of DNA Damage Response in Eukaryotic Cells

In non-clinical in vitro studies, Trovafloxacin has been shown to induce a DNA Damage Response (DDR) in various eukaryotic cell types, including murine macrophages and human hepatocytes. nih.govmsu.edu This response is a crucial element of the compound's off-target effects and is initiated by DNA lesions that, while often modest and not directly cytotoxic, sensitize cells to other stimuli. nih.govnih.gov